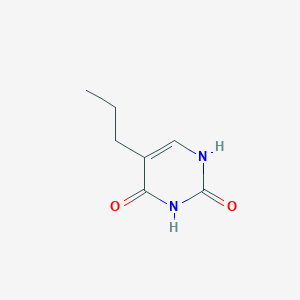

5-丙基尿嘧啶

描述

5-Propyluracil is not directly mentioned in the provided papers; however, the papers discuss various substituted uracil derivatives, which are structurally related to 5-propyluracil. Uracil is one of the four nucleobases in the nucleic acid of RNA, and substituted uracils, such as 5-formyluracil and 5-fluorouracil, have been studied for their biochemical effects and potential therapeutic applications .

Synthesis Analysis

The synthesis of substituted uracils is a topic of interest in several papers. For instance, 5-formyluracil derivatives have been synthesized using furan-2-carbohydrazide and 5-formyluracil itself . Another paper describes the regioselective synthesis of 5- and 6-aryluracil bases through direct C-H arylations of protected uracils, indicating a method that could potentially be adapted for the synthesis of 5-propyluracil . Additionally, amino acid ester derivatives containing 5-fluorouracil have been synthesized using coupling agents like EDC·HCl and HOBt .

Molecular Structure Analysis

The molecular structure of substituted uracils can significantly influence their biochemical properties. For example, the unusual syn conformation of 5-formyluracil stabilized by supramolecular interactions has been reported, which is a deviation from the common anti conformation of uracil derivatives . This highlights the importance of understanding the molecular structure of 5-propyluracil and its potential impact on its biological activity.

Chemical Reactions Analysis

The chemical reactivity of substituted uracils is crucial for their biological function and potential as therapeutic agents. The paper discussing the replication of DNA templates containing 5-formyluracil suggests that this substitution can lead to mutagenic potential, causing T→G transversions during DNA synthesis . This indicates that the presence of a substituent at the 5-position of uracil can have significant effects on DNA replication and mutagenesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted uracils are influenced by the nature of the substituent. The pKa values of a series of 5-substituted uracil derivatives have been measured, showing a relationship between the electronic properties of the substituent and the pKa value of the imino proton . This suggests that the physical and chemical properties of 5-propyluracil would be affected by the propyl group at the 5-position.

科学研究应用

癌症治疗中的作用机制和临床策略

5-丙基尿嘧啶衍生物在癌症治疗中显示出显著潜力。新型6-苯硒基-5-丙基尿嘧啶的合成及其与HIV-1逆转录酶的相互作用表明具有强大的HIV RT抑制作用和细胞中的抗HIV-1活性。这突显了5-丙基尿嘧啶衍生物作为有效的抗HIV/AIDS药物的潜力,展示了在抗病毒和抗癌疗法领域的新应用(Miazga et al., 2007)。

DNA氧化损伤和表观遗传学中间体

5-丙基尿嘧啶及其衍生物在理解DNA氧化损伤和表观遗传学中间体方面发挥着关键作用。对5-甲酰尿嘧啶和5-甲酰胞嘧啶的研究展示了它们作为内在DNA光敏剂的潜力,突显了它们在非绝热动力学和动力学模型中的重要性。这有助于分子建模、模拟和光谱学领域,为DNA损伤和修复机制提供了见解(Francés-Monerris等,2020)。

与DNA的相互作用和体外活性

5-丙基尿嘧啶衍生物与DNA的相互作用及其对人类细胞的体外活性一直是研究的课题。对由5-甲酰尿嘧啶衍生的杂环取代硫脲肼与Cu(II)的络合物的研究揭示了它们通过静电作用和沟槽结合与DNA相互作用的能力。这些化合物虽然不与DNA插入,但提供了关于DNA结合机制和潜在治疗应用的见解(Baldini et al., 2003)。

表观遗传修饰和检测技术

5-丙基尿嘧啶在表观遗传修饰和开发检测技术5-甲酰胞嘧啶和5-甲酰尿嘧啶方面的作用对于理解与表观遗传修饰相关的生物过程至关重要。用于检测5-甲酰嘧啶的先进技术强调了其作为生物医学应用中生物标志物的潜力,有助于疾病的诊断和治疗(Wang et al., 2019)。

属性

IUPAC Name |

5-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKLAXXCHLMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172514 | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propyluracil | |

CAS RN |

19030-75-2 | |

| Record name | 5-Propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)

![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)